Cas no 480438-96-8 (2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene)

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring both bromo and chloromethyl functional groups, along with a trifluoromethyl substituent. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive halogen sites allows for further functionalization via cross-coupling reactions, nucleophilic substitutions, or other transformations. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in drug discovery. This compound is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its versatility and reactivity make it a preferred choice for researchers in fine chemical and material science industries.
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene structure
480438-96-8 structure
Product Name:2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
CAS No:480438-96-8
MF:C8H5BrClF3
MW:273.477511167526
MDL:MFCD03094249
CID:1005215
PubChem ID:2778356
Update Time:2025-06-22

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
    • 2-BROMO-4-(TRIFLUOROMETHYL)BENZYL CHLORIDE
    • 3-Bromo-4-(chloromethyl)benzotrifluoride, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
    • 2-Bromo-4-trifluoromethylbenzyl chloride
    • CK2001
    • 480438-96-8
    • FFTAVZITFBFVEC-UHFFFAOYSA-N
    • AS-45841
    • AKOS015995403
    • EN300-1938545
    • DTXSID00380879
    • A871964
    • DB-070906
    • MFCD03094249
    • SCHEMBL3690695
    • MDL: MFCD03094249
    • Inchi: 1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2
    • InChI Key: FFTAVZITFBFVEC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=CC=1CCl

Computed Properties

  • Exact Mass: 271.92200
  • Monoisotopic Mass: 271.92152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.639
  • Boiling Point: 234 ºC
  • Flash Point: 95 ºC
  • PSA: 0.00000
  • LogP: 4.20670

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene Security Information

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:480438-96-8)2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Order Number:A871964
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:31
Price ($):215.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: A Comprehensive Overview

The compound 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, identified by the CAS number 480438-96-8, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a chloromethyl group at the 1-position, and a trifluoromethyl group at the 4-position of the benzene ring. These substituents confer distinct chemical properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of such multifunctional aromatic compounds in drug discovery and materials science. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances the reactivity of the benzene ring, making it an ideal substrate for various electrophilic substitutions. Moreover, the chloromethyl group introduces additional functionality, enabling further modifications such as nucleophilic substitutions or polymerizations. These features make 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene a versatile building block in organic synthesis.

The synthesis of this compound typically involves a multi-step process, often starting from bromobenzene derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the chloromethyl group can be introduced via nucleophilic aromatic substitution or other specialized methods. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound, making it more accessible for industrial applications.

In terms of applications, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene has found extensive use in the pharmaceutical industry as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various transformations allows chemists to design drugs with specific pharmacokinetic properties. Additionally, this compound is employed in the development of advanced materials, such as high-performance polymers and fluorinated resins, where its unique electronic and structural properties are exploited.

The chemical stability and reactivity of this compound are also subjects of ongoing research. Studies have shown that the trifluoromethyl group significantly stabilizes the molecule by withdrawing electron density from the benzene ring, thereby reducing its susceptibility to oxidative degradation. This stability makes it suitable for use in harsh chemical environments and long-term storage applications.

In conclusion, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene (CAS No. 480438-96-8) is a versatile and valuable compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique structure and functional groups make it an essential intermediate for researchers and industries alike. As new synthetic methods and applications continue to emerge, this compound is poised to play an even more critical role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:480438-96-8)2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
A871964
Purity:99%
Quantity:10.0g
Price ($):215.0
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